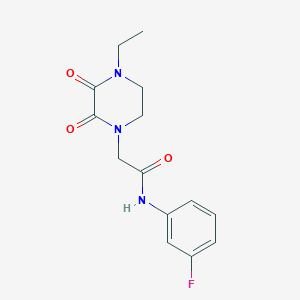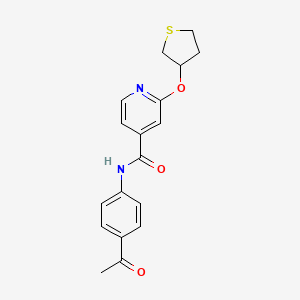
3-Benzoyl-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 3-benzoyl-1-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1-methylpyrrolidin-2-one can be represented by the InChI code: 1S/C12H13NO2/c1-13-8-7-10 (12 (13)15)11 (14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a benzoyl group at the 3-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis
3-Benzoyl-1-methylpyrrolidin-2-one is a compound with a molecular weight of 203.24 . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The key feature of 3-benzoyl-1-methylpyrrolidin-2-one is the five-membered heterocyclic ring called pyrrolidinone . This ring consists of four carbon atoms and one nitrogen atom, with a carbonyl group (C=O) attached to the nitrogen and a benzoyl group (C₆H₅CO) attached to the third carbon . The presence of these functional groups opens up intriguing possibilities for its applications.
Flavor and Fragrance Chemistry
Safety and Hazards
The safety information available indicates that 3-Benzoyl-1-methylpyrrolidin-2-one has the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .
Mecanismo De Acción
Target of Action
3-Benzoyl-1-methylpyrrolidin-2-one is a complex organic compound with a five-membered heterocyclic ring called pyrrolidinone Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Biochemical Pathways
Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and physical state suggest potential bioavailability.
Result of Action
Pyrrolidinone derivatives are known to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Action Environment
The compound is recommended to be stored at 0-8°c, suggesting that temperature may affect its stability .
Propiedades
IUPAC Name |
3-benzoyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLOYXZPKXSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2423474.png)


![N-[2-(4-chlorophenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2423480.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)

![(4-benzylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2423485.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)
![(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2423492.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)